(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol
Description
The compound "(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol" features a pyrazole core substituted at the 1-position with a tetrahydrofuran-3-ylmethyl group and at the 4-position with a hydroxymethyl group.
Properties
IUPAC Name |
[1-(oxolan-3-ylmethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-6-9-3-10-11(5-9)4-8-1-2-13-7-8/h3,5,8,12H,1-2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUMRVLMJSWVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol , a compound featuring a pyrazole ring with a tetrahydrofuran moiety, has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's structure consists of a pyrazole ring substituted with a hydroxymethyl group and a tetrahydrofuran moiety, which enhances its solubility and potential interaction with biological targets. The molecular formula is CHNO, with a molecular weight of 194.24 g/mol.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have demonstrated efficacy against various bacterial and fungal strains. In a comparative study, it was found that derivatives containing the pyrazole structure showed inhibition against pathogens such as E. coli and Aspergillus niger .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Hydroxymethyl)pyrazole | Hydroxymethyl group on pyrazole | Antimicrobial, anti-inflammatory |
| Tetrahydrofuran derivatives | Tetrahydrofuran ring | Solvent properties, potential drug carriers |
| 4-Pyrazolylmethanol | Pyrazole ring with hydroxymethyl group | Antioxidant, enzyme inhibition |
2. Anti-inflammatory Effects
The anti-inflammatory potential of This compound has been highlighted in several studies. For example, compounds within this class have shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The presence of the hydroxymethyl group is believed to enhance this activity by facilitating interactions with inflammatory pathways.
3. Antitumor Properties
Recent investigations have suggested promising antitumor activities for pyrazole derivatives. Studies have reported that compounds similar to This compound can inhibit the proliferation of cancer cell lines such as HeLa and HepG2 . The mechanism involves modulation of key signaling pathways associated with cancer progression.
The biological activity of This compound is largely attributed to its ability to interact with specific molecular targets. These include enzymes involved in inflammatory responses and cellular proliferation pathways. The compound's structure allows it to bind effectively, modulating the activity of these targets.
Case Studies
Several case studies have been conducted to evaluate the biological effects of pyrazole derivatives:
- Alpha-Amylase Inhibition : A study demonstrated that related compounds exhibited significant alpha-amylase inhibition, outperforming standard controls like acarbose . This suggests potential applications in diabetes management.
- Antifungal Activity : Another investigation focused on the antifungal potency against various strains, revealing effective inhibition rates comparable to established antifungal agents .
- Cytotoxicity Assessment : In vitro cytotoxicity tests indicated that certain derivatives had selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole ring, which is known for its diverse biological activities, combined with a tetrahydrofuran moiety. This structural combination may enhance solubility and influence interactions with biological targets, making it a candidate for therapeutic applications.
Potential Therapeutic Uses
Research indicates that compounds with pyrazole rings exhibit significant biological activities, including:
- Anti-inflammatory : Studies suggest that pyrazole derivatives can inhibit inflammatory pathways, offering potential for treating conditions like arthritis.
- Analgesic : The compound may also possess pain-relieving properties.
- Antitumor : Preliminary studies indicate efficacy in inhibiting cancer cell growth.
The incorporation of the tetrahydrofuran unit could further enhance these activities by improving pharmacokinetic properties such as absorption and distribution.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could reduce inflammation markers in animal models, suggesting potential for development into anti-inflammatory drugs.
- Antitumor Efficacy : Research on similar pyrazole compounds showed promise in inhibiting tumor growth in vitro, warranting further investigation into (1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol’s effects on cancer cells.
Agricultural Applications
The compound's biological properties may extend to agricultural chemistry, particularly as a potential pesticide or herbicide. Pyrazole derivatives have been noted for their ability to disrupt pest metabolism or inhibit plant pathogens.
Research Insights
- Pesticidal Activity : Investigations into structurally similar compounds have shown effective pest control mechanisms, suggesting that this compound could be explored as a novel agrochemical.
Chemical Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Understanding these synthetic routes is crucial for optimizing yields and purity for practical applications.
| Synthetic Route | Description |
|---|---|
| Step 1 | Formation of the tetrahydrofuran moiety through cyclization reactions involving diols. |
| Step 2 | Introduction of the pyrazole ring via condensation reactions with hydrazine derivatives. |
| Step 3 | Functionalization to introduce the hydroxymethyl group at the desired position on the pyrazole ring. |
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies typically focus on:
- Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
- Mechanism of Action : Investigating how binding alters biological pathways or cellular functions.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Molecular Comparisons
The table below summarizes key structural features and molecular data for related pyrazole-methanol derivatives:
*Estimated based on analogous structures.
Key Observations:
- In contrast, the tetrahydrofuran group in the target compound may improve aqueous solubility. Fluorine/Pyridine Moieties: The difluorophenyl and pyridinyl groups in suggest possible bioactivity, as fluorine atoms and nitrogen-containing rings are common in pharmaceuticals. Alkyl Chains: Methyl () and ethyl () groups at the 1-position reduce steric hindrance compared to bulkier substituents like tetrahydrofuran-methyl.
Molecular Weight : The target compound (~212 g/mol) falls within the range of its analogs (188–287 g/mol), aligning with typical drug-like properties.
Preparation Methods
Pyrazole Core Formation and Substitution
A common approach involves the reaction of substituted acetophenones with hydrazine derivatives to form pyrazole rings. For example, substituted acetophenones can be reacted with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) to give ethyl 2,4-dioxo-4-arylbutanoates, which upon reaction with phenylhydrazine yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. These intermediates serve as precursors for further transformations.
Introduction of Hydroxymethyl Group via Reduction
The ester or carboxylate group at the 3-position of the pyrazole ring can be reduced to the corresponding hydroxymethyl group using lithium aluminum hydride (LiAlH4) in THF. This step converts pyrazole-3-carboxylates into (1,5-diphenyl-1H-pyrazol-3-yl)methanol derivatives with high yields (up to 88%).
- Dissolve pyrazole-3-carboxylate (10 mmol) in diethyl ether.
- Add dropwise to a cold solution of LiAlH4 (20 mmol) in diethyl ether at 0 °C.
- Stir for 1 hour at 0 °C.
- Quench with saturated ammonium chloride solution.
- Extract with diethyl ether, wash, dry, and evaporate solvent to obtain the alcohol.
Alternative Synthetic Routes via Suzuki Coupling
In related pyrazole chemistry, Suzuki cross-coupling reactions have been used to attach substituted pyrazole rings to aromatic systems. For example, the reaction of pyrazole boronic acid pinacol esters with bromo-substituted aromatic nitriles in the presence of palladium catalysts in THF-water mixtures has been reported. Although this method is more relevant to aryl-substituted pyrazoles, it demonstrates the versatility of palladium-catalyzed coupling in pyrazole functionalization.
Summary Table of Key Preparation Steps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
